Morolic Acid

Description

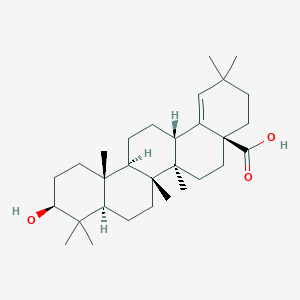

from Pistacia terebinthus galls; structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

(4aS,6aR,6aR,6bR,8aR,10S,12aR,14aS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13,14,14a-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h18-19,21-23,31H,8-17H2,1-7H3,(H,32,33)/t19-,21+,22-,23+,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZSSKBTFGNUCG-VNTGHVHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@]3(CCC(C=C3[C@H]1CC[C@H]4[C@]2(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317975 | |

| Record name | Morolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

559-68-2 | |

| Record name | Morolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=559-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Morolic Acid: Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Discovery and Elucidation

Morolic acid, a pentacyclic triterpenoid, was first isolated in 1950 by Farmer and Campbell from the heartwood of the Mora tree (Mora excelsa), a discovery they reported in the journal Nature. The initial isolation of this new sapogenin laid the groundwork for further investigation into its chemical nature.

Shortly after its discovery, in 1951, the complete constitution and stereochemistry of this compound were elucidated by D. H. R. Barton and C. J. W. Brooks, with their findings published in the Journal of the Chemical Society. Their work established this compound as a significant member of the oleanane series of triterpenoids.

Natural Sources of this compound

This compound is found in a variety of plant species, though its concentration can vary significantly. The accessibility of this compound from these natural sources is often low, which has spurred research into synthetic and biosynthetic production methods. Below is a table summarizing the known plant sources of this compound.

| Plant Species | Family | Part of Plant | Quantitative Data |

| Phoradendron brachystachyum | Viscaceae | Aerial parts | Major component of the acetone extract (47.54%)[1] |

| Mora excelsa | Fabaceae | Heartwood | Not specified in available literature |

| Stenocereus eruca | Cactaceae | Not specified | Presence reported[2] |

| Orthopterygium huancuy | Julianiaceae | Not specified | Presence reported[2] |

| Serjania triquetra | Sapindaceae | Aerial parts | Presence reported[3] |

| Corymbia citriodora | Myrtaceae | Heartwood | Presence reported[2] |

| Ozothamnus ledifolius | Asteraceae | Exudate | Presence reported[2] |

| Phoradendron reichenbachianum | Loranthaceae | Aerial parts | Presence reported[4] |

| Pistacia terebinthus | Anacardiaceae | Galls | Presence reported[5] |

| Acridocarpus vivy | Malpighiaceae | Not specified | Presence reported[6] |

| Eucalyptus grossa | Myrtaceae | Not specified | Presence reported[2] |

Experimental Protocols

Isolation and Purification of this compound from Phoradendron brachystachyum

The following protocol is a synthesized methodology based on common practices for the extraction and purification of triterpenoids from plant material.

1. Plant Material Preparation:

-

Air-dry the aerial parts of Phoradendron brachystachyum.

-

Grind the dried plant material into a fine powder to increase the surface area for extraction.

2. Extraction:

-

Perform a Soxhlet extraction or maceration of the powdered plant material with acetone. The high concentration of this compound in the acetone extract of this plant makes it a suitable solvent.

-

Continue the extraction until the solvent runs clear, indicating that the majority of the extractable compounds have been removed.

-

Evaporate the acetone under reduced pressure using a rotary evaporator to obtain the crude acetone extract.

3. Fractionation and Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Monitor the fractions using Thin Layer Chromatography (TLC). Visualize the spots under UV light or by staining with a suitable reagent (e.g., ceric sulfate spray followed by heating).

-

Combine the fractions containing the compound of interest based on their TLC profiles.

-

Further purify the combined fractions containing this compound by repeated column chromatography or by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

4. Crystallization:

-

Crystallize the purified this compound from a suitable solvent system, such as methanol/water or ethanol/water, to obtain pure crystals.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound in a plant extract.

1. Standard Preparation:

-

Prepare a stock solution of pure this compound standard in a suitable solvent such as methanol or acetonitrile.

-

From the stock solution, prepare a series of calibration standards of known concentrations.

2. Sample Preparation:

-

Accurately weigh a known amount of the dried plant extract.

-

Dissolve the extract in the HPLC mobile phase or a suitable solvent and filter it through a 0.45 µm syringe filter to remove particulate matter.

3. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or acetic acid) is commonly used for the separation of triterpenoids. A typical gradient might start with a lower concentration of acetonitrile and increase over time.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of approximately 210 nm, as triterpenoids have weak chromophores.

-

Injection Volume: 10-20 µL.

4. Quantification:

-

Inject the prepared standards and sample solutions into the HPLC system.

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the sample extract by comparing its peak area to the calibration curve.

Signaling Pathways and Mechanism of Action

While research on the specific signaling pathways of this compound is ongoing, studies on structurally similar pentacyclic triterpenoids, such as oleanolic acid and ursolic acid, provide strong indications of its likely mechanisms of action, particularly in anti-inflammatory and anti-cancer contexts.

Anti-Inflammatory Activity via NF-κB Signaling Pathway

This compound is suggested to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

References

- 1. longdom.org [longdom.org]

- 2. researchgate.net [researchgate.net]

- 3. Vasorelaxant effect of Serjania triquetra Radlk. (Sapindaceae) [coms.events]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Cytotoxic triterpenoids from Acridocarpus vivy from the Madagascar rain forest - PubMed [pubmed.ncbi.nlm.nih.gov]

Morolic Acid: A Comprehensive Technical Review for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morolic acid, a pentacyclic triterpenoid compound, has garnered significant attention within the scientific community due to its diverse and promising pharmacological activities.[1][2] Isolated from various plant sources, this natural product has demonstrated a spectrum of biological effects, including anti-cancer, anti-inflammatory, antiviral, and antidiabetic properties. This technical guide provides an in-depth review of the existing literature on this compound, summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways to support further research and drug development efforts.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C30H48O3 | |

| Molecular Weight | 456.7 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 273-276 °C |

Biological Activities

Anti-Cancer Activity

This compound has exhibited cytotoxic effects against a range of cancer cell lines. The primary mechanism of its anti-cancer action is believed to be the induction of apoptosis. While direct studies on this compound's signaling pathways are limited, research on the structurally similar triterpenoid, ursolic acid, suggests the involvement of the PI3K/Akt/mTOR pathway.

Table 1: Cytotoxicity of this compound and its Derivatives against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | HTB-26 | Breast Cancer (highly aggressive) | 10-50 | [3] |

| This compound | PC-3 | Pancreatic Cancer | 10-50 | [3] |

| This compound | HepG2 | Hepatocellular Carcinoma | 10-50 | [3] |

| This compound Derivative (Compound 2) | HCT116 | Colorectal Carcinoma | 0.34 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of this compound is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 × 10^4 cells per well and incubated for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (or vehicle control, typically DMSO) and incubated for another 48 hours.

-

MTT Addition: Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathway: Proposed PI3K/Akt/mTOR Pathway Inhibition by this compound

Based on studies of the structurally related ursolic acid, this compound may induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and growth.

Figure 1: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound, leading to apoptosis.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties. While the precise mechanisms are still under investigation, studies on structurally similar triterpenoids suggest that the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role.

Experimental Protocol: NF-κB Inhibition Assay (Luciferase Reporter Assay)

-

Cell Transfection: A suitable cell line (e.g., RAW 264.7 macrophages) is transfected with a luciferase reporter plasmid containing NF-κB response elements.

-

Cell Seeding and Treatment: Transfected cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to activate the NF-κB pathway.

-

Lysis and Luciferase Assay: After a defined incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: A decrease in luciferase activity in the presence of this compound indicates inhibition of NF-κB activation.

Signaling Pathway: Proposed NF-κB Pathway Inhibition by this compound

This compound may exert its anti-inflammatory effects by interfering with the NF-κB signaling cascade, a key regulator of the inflammatory response.

Figure 2: Proposed inhibition of the NF-κB signaling pathway by this compound.

Antiviral Activity

This compound has shown activity against various viruses, including Herpes Simplex Virus (HSV). The mechanism of action is thought to involve the inhibition of viral replication.

Table 2: Anti-HIV Activity of Moronic Acid (a closely related compound)

| Compound | Virus Strain | Cell Line | EC50 (µg/mL) | Therapeutic Index (TI) | Reference |

| Moronic Acid | HIV-1 | H9 lymphocytes | <0.1 | >186 |

Experimental Protocol: Plaque Reduction Assay for Anti-HSV Activity

-

Cell Seeding: Vero cells (or another susceptible cell line) are seeded in 6-well or 12-well plates and grown to confluence.

-

Virus Infection: The cell monolayers are infected with a known titer of HSV for 1-2 hours to allow for viral adsorption.

-

Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of this compound and a gelling agent (e.g., methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

-

Plaque Visualization: The cells are fixed and stained with a dye (e.g., crystal violet) to visualize the plaques (zones of cell death).

-

Plaque Counting and EC50 Calculation: The number of plaques is counted for each concentration of this compound, and the 50% effective concentration (EC50) is determined.

Workflow: Plaque Reduction Assay

Figure 3: Workflow for the plaque reduction assay to determine anti-HSV activity.

Antidiabetic Activity

This compound has demonstrated potential as an antidiabetic agent. In vivo studies have shown that it can lower blood glucose levels. One of the proposed mechanisms for this activity is the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

Table 3: In Vivo Antidiabetic Effect of this compound

| Compound | Dose | Animal Model | Effect | Reference |

| This compound | 50 mg/kg | Non-insulin-dependent diabetic rats | Significantly lowered blood glucose levels |

Experimental Protocol: 11β-HSD1 Inhibition Assay

-

Enzyme Source: Microsomes from a cell line expressing 11β-HSD1 or from liver tissue are used as the enzyme source.

-

Reaction Mixture: The reaction mixture contains the enzyme source, a cofactor (NADPH), the substrate (cortisone or corticosterone), and various concentrations of this compound.

-

Incubation: The reaction is incubated at 37°C for a specific time.

-

Reaction Termination and Extraction: The reaction is stopped, and the steroids are extracted.

-

Analysis: The conversion of the substrate to the product (cortisol or corticosterone) is quantified using techniques like HPLC or LC-MS.

-

IC50 Calculation: The IC50 value for the inhibition of 11β-HSD1 by this compound is determined.

Signaling Pathway: Mechanism of 11β-HSD1 Inhibition in Diabetes

11β-HSD1 converts inactive cortisone to active cortisol, which can increase blood glucose levels. By inhibiting this enzyme, this compound can reduce the local concentration of cortisol in tissues like the liver and adipose tissue, thereby contributing to its antidiabetic effect.

Figure 4: Inhibition of 11β-HSD1 by this compound, leading to reduced hyperglycemia.

Pharmacokinetics

Limited information is available on the in vivo pharmacokinetics of this compound. Studies on the structurally similar ursolic acid indicate that it has low oral bioavailability, which may be a challenge for its development as an oral therapeutic.

Table 4: Pharmacokinetic Parameters of Ursolic Acid in Rats (as a proxy for this compound)

| Route of Administration | Dose | Bioavailability (%) | Reference |

| Oral | 20 mg/kg | 2.8 | |

| Oral | 50 mg/kg | 1.55 |

Synthesis

This compound can be synthesized from readily available natural products like betulin. An 11-step synthesis with a 24% overall yield has been reported. Additionally, microbial production systems are being developed to provide a more sustainable source of this compound.

Experimental Workflow: Semi-synthesis of this compound from Betulin

Figure 5: Generalized workflow for the semi-synthesis of this compound from betulin.

Conclusion and Future Directions

This compound is a promising natural product with a wide range of therapeutic activities. Its potential as an anti-cancer, anti-inflammatory, antiviral, and antidiabetic agent warrants further investigation. Key areas for future research include:

-

Comprehensive Pharmacokinetic Studies: Detailed in vivo pharmacokinetic studies of this compound are crucial to understand its absorption, distribution, metabolism, and excretion, and to guide formulation development.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways of this compound for each of its biological activities is essential for rational drug design and development.

-

In Vivo Efficacy Studies: More extensive in vivo studies in relevant animal models are needed to confirm the therapeutic efficacy of this compound for its various indications.

-

Medicinal Chemistry Efforts: The synthesis of this compound derivatives could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

-

Development of Production Methods: Optimization of both chemical synthesis and microbial production methods will be important for the sustainable and cost-effective supply of this compound for further development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Morolic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of morolic acid, a pentacyclic triterpenoid of significant interest in pharmacological research. The document details its structural and physicochemical characteristics, outlines key experimental protocols for its isolation and production, and illustrates its biological interactions through signaling pathway and workflow diagrams.

Physicochemical and Spectroscopic Data

This compound is a naturally occurring oleanane-type pentacyclic triterpenoid.[1] Its quantitative properties and spectroscopic data are summarized below for ease of reference and comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (4aS,6aR,6aR,6bR,8aR,10S,12aR,14aS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13,14,14a-tetradecahydropicene-4a-carboxylic acid | [1] |

| Synonyms | 3β-Hydroxyolean-18-en-28-oic acid, 3-beta-Hydroxy-3-deoxymoronic acid | [1][2] |

| CAS Number | 559-68-2 | [1] |

| Molecular Formula | C₃₀H₄₈O₃ | [1] |

| Molecular Weight | 456.7 g/mol | [1] |

| Melting Point | 263-264 °C (as methanolate); 273 °C (dec.) | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |

| Optical Rotation | [α]D +28.4° (c=0.9, Chloroform) | [2] |

| XLogP3-AA | 7.7 | [1] |

Table 2: Spectroscopic Data Summary for this compound

| Spectroscopy Type | Key Characteristics and Observations | Reference(s) |

| ¹³C-NMR | Spectra available in databases, typically run in solvents like PYRIDINE-D5. Characteristic shifts for the oleanane skeleton are observable. | [3] |

| Mass Spectrometry (MS) | GC-MS data is available. Fragmentation of triterpenoid acids is complex and can involve retro-Diels-Alder reactions, as well as losses of water, methyl groups, and carbon dioxide, which are useful for structural elucidation. | [1][4] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available. Expected characteristic absorptions include a broad band for the O-H stretch (hydroxyl and carboxylic acid), C-H stretching for alkyl groups, a C=O stretch for the carboxylic acid, and a C=C stretch for the alkene group in the oleanane backbone. | [1] |

Experimental Protocols

Detailed methodologies for the isolation, purification, and production of this compound are critical for its further study and application. The following sections describe established protocols.

This compound can be isolated from plant sources, such as Phoradendron reichenbachianum, using a bioassay-guided fractionation strategy. This method involves a systematic separation of plant extracts based on their biological activity.

Protocol:

-

Extraction: The dried and powdered plant material (e.g., aerial parts) is subjected to sequential extraction with solvents of increasing polarity, starting with n-hexane, followed by acetone, and then methanol.

-

Bioassay Screening: The crude extracts are screened for a specific biological activity (e.g., cytotoxicity, anti-inflammatory activity). The most active extract (e.g., the acetone extract) is selected for further fractionation.

-

Column Chromatography (CC):

-

The active extract is adsorbed onto silica gel and subjected to column chromatography.

-

Elution is performed using a solvent gradient, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as acetone (e.g., n-hexane-acetone gradients from 60:40 to 0:100).

-

-

Fraction Collection and Monitoring: Fractions are collected systematically and monitored using Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

-

Purification:

-

The combined fractions showing the presence of the target compound are further purified by repeated column chromatography or crystallization.

-

For instance, this compound can be purified from combined fractions by CC over silica gel, followed by spontaneous precipitation or crystallization from a suitable solvent like methanol.

-

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy.

Due to low abundance in natural sources, metabolic engineering of microorganisms offers a promising alternative for this compound production.[5] A microbial system has been developed in Saccharomyces cerevisiae for this purpose.[5]

Protocol:

-

Strain Engineering - Pathway Construction:

-

A base yeast strain is engineered to enhance the production of isoprenoid precursors in the mevalonate (MVA) pathway. This is achieved by overexpressing key genes like a truncated HMG1 (encoding a feedback-resistant form of 3-hydroxy-3-methylglutaryl-coenzyme A reductase 1) and the sterol-regulating transcription factor upc2-1.

-

-

Expression of Biosynthetic Genes:

-

A novel production pathway is constructed by co-expressing heterologous genes in the engineered yeast strain:

-

BfOSC2: A germanicol synthase from Bauhinia forficata.

-

CYP716A49: A triterpene C-28 oxidase from Beta vulgaris.

-

-

These genes are typically placed under the control of an inducible promoter, such as a galactose promoter.

-

-

Optimization of Gene Expression:

-

To enhance the expression of the pathway genes, the cellular galactose regulatory network can be reconstructed. This involves introducing a chimeric transcriptional activator (e.g., a fusion of Gal4dbd.ER.VP16) to overdrive gene expression from the galactose promoter upon induction (e.g., with β-estradiol).[6]

-

-

Fermentation and Production:

-

The engineered S. cerevisiae strain is cultivated in a suitable fermentation medium.

-

The culture is grown at an optimal temperature (e.g., 30°C) with agitation.[6]

-

Gene expression is induced at the appropriate time (e.g., after overnight culture) by adding the inducer (e.g., β-estradiol or galactose) to the medium.[6]

-

-

Extraction and Quantification:

-

After a set fermentation period (e.g., 72-192 hours), the yeast cells are harvested, and the produced this compound is extracted using an organic solvent.[6]

-

The quantity of this compound is determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

Visualized Workflows and Biological Pathways

The following diagrams, created using the DOT language, illustrate key processes and interactions involving this compound.

Caption: Workflow for bioassay-guided isolation of this compound.

Caption: Workflow for microbial production of this compound.

Caption: Anti-inflammatory targets of this compound.

References

Morolic Acid: A Technical Guide for Researchers and Drug Development Professionals

IUPAC Name: (4aS,6aR,6aR,6bR,8aR,10S,12aR,14aS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13,14,14a-tetradecahydropicene-4a-carboxylic acid.[1]

Core Data Summary

This section provides a summary of the key quantitative data for morolic acid, a pentacyclic triterpenoid of significant interest in pharmacological research. The data is presented in a structured format to facilitate easy comparison and reference.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₃ | PubChem[1] |

| Molecular Weight | 456.7 g/mol | PubChem[1] |

| XLogP3 | 7.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 456.36034539 g/mol | PubChem[1] |

| Monoisotopic Mass | 456.36034539 g/mol | PubChem[1] |

| Topological Polar Surface Area | 57.5 Ų | PubChem[1] |

| Heavy Atom Count | 33 | PubChem[1] |

| Complexity | 885 | PubChem[1] |

Biological Activity Data

This compound and its derivatives have demonstrated a range of biological activities. The following table presents a selection of quantitative data from various studies.

| Activity | Cell Line/Target | Measurement | Value | Source |

| Anti-HIV-1 Activity (this compound derivative 19) | MT-4 cells | EC₅₀ | 57.0 ± 4.1 μM | Molecules[2] |

| Anti-HIV-1 Activity (this compound derivative 20) | MT-4 cells | EC₅₀ | 17.8 ± 2.1 μM | Molecules[2] |

| Anti-HIV-1 Activity (this compound derivative 23) | MT-4 cells | EC₅₀ | 12.6 ± 0.82 μM | Molecules[2] |

| Cytotoxicity (this compound derivative 20) | MT-4 cells | CC₅₀ | 41.0 ± 5.2 μM | Molecules[2] |

| Cytotoxicity (this compound derivative 23) | MT-4 cells | CC₅₀ | 38.0 ± 4.2 μM | Molecules[2] |

| Antimicrobial Activity (this compound derivative 16) | S. aureus | Inhibition | 99.6% at 62.5 μM | Molecules[2] |

| Antimicrobial Activity (this compound derivative 16) | E. faecalis | Inhibition | 85% at 250 μM | Molecules[2] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the evaluation of this compound and its derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a widely used method for assessing the cytotoxic effects of a compound on cultured cells.

Materials:

-

Target cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well flat-bottomed plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

In Vitro Antiviral Assay (CPE Reduction Assay)

This assay is used to evaluate the ability of a compound to inhibit the cytopathic effect (CPE) of a virus on host cells.

Materials:

-

Host cell line susceptible to the virus (e.g., Vero cells)

-

Virus stock

-

This compound stock solution (in DMSO)

-

Culture medium (e.g., MEM with 2% FBS)

-

96-well plates

-

Staining solution (e.g., crystal violet or neutral red)

Procedure:

-

Cell Seeding: Seed host cells into 96-well plates to form a confluent monolayer.

-

Compound and Virus Addition: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cell monolayers, followed by the addition of the virus at a predetermined multiplicity of infection (MOI). Include a virus control (cells with virus but no compound), a cell control (cells with no virus or compound), and a compound toxicity control (cells with the compound but no virus).

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until CPE is observed in at least 80% of the virus control wells.

-

Staining: Remove the medium and stain the cells with a staining solution. After a suitable incubation period, wash the plates to remove excess stain.

-

Quantification: The amount of stain retained by the viable cells is quantified by measuring the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: The antiviral activity is expressed as the concentration of the compound that inhibits CPE by 50% (EC₅₀). The cytotoxicity of the compound is determined from the compound toxicity control wells and is expressed as the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.

In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)

This assay is a simple and widely used method to screen for anti-inflammatory activity.

Materials:

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate buffered saline (PBS), pH 6.4

-

This compound stock solution (in a suitable solvent)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of various concentrations of this compound. A control group is prepared with the vehicle instead of the this compound solution.

-

Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

-

Heat-induced Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

-

Absorbance Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

-

Data Analysis: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of denaturation, can then be determined.

Signaling Pathways and Experimental Workflows

This section provides visual representations of key pathways and workflows related to this compound research.

Biosynthetic Pathway of this compound in Engineered Saccharomyces cerevisiae

The following diagram illustrates the engineered biosynthetic pathway for the production of this compound in Saccharomyces cerevisiae. This pathway utilizes enzymes from different plant sources to convert native yeast metabolites into this compound.

Caption: Engineered biosynthetic pathway of this compound in S. cerevisiae.

Postulated Anti-inflammatory Signaling Pathway of this compound

Based on studies of structurally related pentacyclic triterpenoids, such as ursolic acid and oleanolic acid, this compound is postulated to exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. The following diagram illustrates this proposed mechanism.

Caption: Postulated inhibition of the NF-κB pathway by this compound.

References

Introduction

Pentacyclic triterpenoids are a diverse class of natural products widely distributed in the plant kingdom, with many exhibiting significant pharmacological activities. Among these, morolic acid and its related compounds, primarily belonging to the oleanane, ursane, and lupane structural families, have garnered substantial interest in the scientific community. Their potential as therapeutic agents stems from a wide range of biological effects, including anti-inflammatory, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of this compound and its key relatives, focusing on their chemical structures, natural sources, biosynthesis, biological activities, and the experimental methodologies used for their study. The information is presented to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structures and Natural Sources

This compound is a pentacyclic triterpenoid of the oleanane type.[1] Its structure is closely related to other prominent triterpenoids such as moronic acid and oleanolic acid.[1] These compounds, along with those from the ursane and lupane families, share a common 30-carbon backbone derived from squalene but differ in the arrangement of their five-ring systems and the nature and position of their functional groups. This structural diversity is a key determinant of their biological activity.

Below is a table summarizing this compound and a selection of its important related triterpenoids, their structural class, and their primary natural sources.

| Triterpenoid | Structural Class | Primary Natural Sources |

| This compound | Oleanane | Ozoroa mucronata, Rhus javanica, Spondias mombin |

| Moronic Acid | Oleanane | Rhus javanica, Ozoroa insignis |

| Oleanolic Acid | Oleanane | Olea europaea (Olive), Syzygium spp., Viscum album (Mistletoe) |

| Ursolic Acid | Ursane | Malus domestica (Apple peels), Rosmarinus officinalis (Rosemary), Ocimum sanctum (Holy Basil) |

| Betulinic Acid | Lupane | Betula spp. (Birch bark), Ziziphus spp., Syzygium spp. |

| Lupeol | Lupane | Mangifera indica (Mango), Crataeva nurvala, Acacia visco |

| Asiatic Acid | Ursane | Centella asiatica (Gotu Kola) |

| Corosolic Acid | Ursane | Lagerstroemia speciosa (Banaba), Eriobotrya japonica (Loquat) |

| Maslinic Acid | Oleanane | Olea europaea (Olive) |

| Arjunolic Acid | Oleanane | Terminalia arjuna |

| α-Boswellic Acid | Ursane | Boswellia serrata (Frankincense) |

| β-Boswellic Acid | Ursane | Boswellia serrata (Frankincense) |

Biosynthesis of this compound and Related Triterpenoids

The biosynthesis of pentacyclic triterpenoids in plants is a complex process that begins with the cyclization of 2,3-oxidosqualene. This precursor is formed from the isoprenoid pathway. The specific triterpene skeleton produced (e.g., oleanane, ursane, or lupane) is determined by the specific oxidosqualene cyclase (OSC) enzyme involved. Following the formation of the basic carbon skeleton, a series of post-cyclization modifications, primarily oxidations and glycosylations catalyzed by cytochrome P450 monooxygenases (CYP450s) and glycosyltransferases (GTs), lead to the vast diversity of naturally occurring triterpenoids.[2]

The biosynthetic pathway leading to this compound has been elucidated and even engineered in microbial systems like Saccharomyces cerevisiae.[3][4] This typically involves the co-expression of a germanicol synthase and a triterpene C-28 oxidase.[4][5]

Below is a simplified representation of the general biosynthetic pathway for pentacyclic triterpenoids.

Caption: Simplified biosynthetic pathway of pentacyclic triterpenoids.

Biological Activities and Mechanisms of Action

This compound and its related triterpenoids exhibit a broad spectrum of biological activities, making them attractive candidates for drug development. These activities include anti-inflammatory, antioxidant, anti-HIV, anti-HSV, cytotoxic, and antidiabetic effects.[3][4][6] The mechanisms underlying these effects often involve the modulation of key signaling pathways. For instance, some triterpenoids are known to influence inflammatory responses by targeting pathways involving NF-κB and MAPKs. Their anticancer properties can be attributed to the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.

The following table summarizes the primary biological activities of selected triterpenoids with corresponding quantitative data where available.

| Triterpenoid | Biological Activity | Cell Line/Model | IC50/EC50 (µM) | Reference |

| This compound | Anti-inflammatory (NO production inhibition) | LPS-induced RAW264.7 cells | 18.26–50.37 | [6] |

| Moronic Acid | Antidiabetic, Anti-HIV | - | - | [6] |

| Oleanolic Acid | Anti-inflammatory, Hepatoprotective, Antitumor | Various | Varies | [7] |

| Ursolic Acid | Anti-inflammatory, Anticancer, Muscle atrophy prevention | Various | Varies | [8][9][10] |

| Betulinic Acid | Anticancer, Anti-HIV | Various | Varies | [11] |

| Asiatic Acid | Wound healing, Neuroprotective, Anticancer | Various | Varies | [7] |

| Corosolic Acid | Antidiabetic, Anticancer | Various | Varies | [7] |

Signaling Pathways Modulated by Triterpenoids

A key aspect of understanding the therapeutic potential of this compound and related compounds is elucidating the molecular signaling pathways they modulate. For example, ursolic acid has been shown to target caspase-3 and alleviate inflammation-associated downstream signal transduction.[9] It can also stimulate mTORC1 signaling, which is crucial for muscle protein synthesis.[10] The activation of mTORC1 is a complex process regulated by various upstream signals, including amino acids and growth factors.[12]

The diagram below illustrates a generalized signaling pathway that can be influenced by triterpenoids, leading to anti-inflammatory and anti-cancer effects.

Caption: Generalized signaling pathways modulated by triterpenoids.

Experimental Protocols

Extraction and Isolation of Triterpenoids from Plant Material

The extraction and isolation of this compound and related triterpenoids from plant sources are critical first steps for their study. A variety of methods have been developed, with the choice of solvent and technique depending on the specific compound and plant matrix.

General Workflow for Extraction and Isolation:

References

- 1. researchgate.net [researchgate.net]

- 2. Extraction Protocol for Collection [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 5. ffhdj.com [ffhdj.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Advances in triterpene drug discovery. | John Innes Centre [jic.ac.uk]

- 11. repository.up.ac.za [repository.up.ac.za]

- 12. In Vitro and In Vivo Studies of the Trypanocidal Activity of Four Terpenoid Derivatives against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Isolation of Morolic Acid: A Historical and Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morolic acid, a pentacyclic triterpenoid of the oleanane series, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties. This technical guide provides a comprehensive overview of the history of this compound isolation, from its initial discovery to modern purification techniques. Detailed experimental protocols for extraction, chromatographic separation, and spectroscopic characterization are presented to serve as a valuable resource for researchers in natural product chemistry and drug development. Furthermore, this guide elucidates the molecular mechanisms of this compound's biological activity by visualizing its interaction with key signaling pathways.

Introduction: The Discovery and Emergence of this compound

This compound was first isolated in 1951 by D. H. R. Barton and C. J. W. Brooks from the heartwood of the tropical tree Mora excelsa. Their pioneering work laid the foundation for subsequent investigations into the chemical structure and biological potential of this intriguing natural product. Since its initial discovery, this compound has been identified in a variety of other plant species, including those from the Eucalyptus and Phoradendron genera, highlighting its distribution in the plant kingdom. The growing body of research on this compound underscores its potential as a lead compound for the development of novel therapeutics.

Experimental Protocols for the Isolation and Characterization of this compound

The isolation and purification of this compound from natural sources typically involve a multi-step process encompassing extraction, chromatographic separation, and spectroscopic analysis. The following sections provide detailed methodologies for these key experiments.

Extraction from Plant Material

The initial step in isolating this compound involves the extraction of the compound from the dried and powdered plant material. The choice of solvent is critical for achieving a high extraction yield.

Protocol: Solvent Extraction of this compound from Mora excelsa

-

Maceration: A known quantity of dried and powdered heartwood of Mora excelsa is macerated with a suitable organic solvent, such as methanol or a mixture of chloroform and methanol, at room temperature for an extended period (typically 24-48 hours). This process is often repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common approach involves partitioning the extract between an aqueous phase and an immiscible organic solvent like ethyl acetate. This compound, being a moderately polar compound, will preferentially partition into the organic phase.

-

Drying and Evaporation: The organic phase containing the enriched this compound fraction is dried over an anhydrous salt (e.g., sodium sulfate) and then evaporated to dryness to obtain a semi-purified extract.

Chromatographic Purification

Column chromatography is the most widely used technique for the purification of this compound from the semi-purified extract. The choice of stationary phase and mobile phase is crucial for achieving optimal separation.

Protocol: Column Chromatography for this compound Purification

-

Stationary Phase: Silica gel (60-120 or 230-400 mesh) is commonly used as the stationary phase for the column. The silica gel is packed into a glass column as a slurry in a non-polar solvent.

-

Sample Loading: The semi-purified extract is adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the prepared column.

-

Mobile Phase and Elution: The column is eluted with a solvent system of increasing polarity. A typical gradient elution might start with a non-polar solvent like n-hexane and gradually introduce a more polar solvent such as ethyl acetate. For example, a gradient of n-hexane:ethyl acetate (from 100:0 to 0:100) is often employed.

-

Fraction Collection: The eluate is collected in a series of fractions.

-

Monitoring: The separation process is monitored by Thin Layer Chromatography (TLC) analysis of the collected fractions. Fractions containing the compound of interest (identified by its Rf value) are pooled together.

-

Crystallization: The pooled fractions are concentrated, and the purified this compound is often obtained as a crystalline solid by recrystallization from a suitable solvent, such as methanol.

Spectroscopic Characterization

The structural elucidation and confirmation of the isolated this compound are performed using various spectroscopic techniques.

Table 1: Spectroscopic Data for this compound

| Technique | Key Observations |

| ¹H NMR | Characteristic signals for seven methyl groups, a trisubstituted double bond, and a carbinolic proton. |

| ¹³C NMR | Resonances corresponding to 30 carbon atoms, including a carboxylic acid carbon, olefinic carbons, and a carbon bearing a hydroxyl group. |

| Mass Spec. | Molecular ion peak consistent with the molecular formula C₃₀H₄₈O₃. |

Table 2: ¹H and ¹³C NMR Spectral Data of this compound (in CDCl₃)

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |

| 1 | 38.6 | 1.65 (m), 1.05 (m) |

| 2 | 27.2 | 1.88 (m), 1.68 (m) |

| 3 | 79.0 | 3.22 (dd, J = 11.0, 5.0 Hz) |

| 4 | 38.8 | - |

| 5 | 55.2 | 0.76 (d, J = 10.0 Hz) |

| ... | ... | ... |

| 28 | 183.5 | - |

| 29 | 33.2 | 0.92 (s) |

| 30 | 27.2 | 0.95 (s) |

Note: The complete assignment requires 2D NMR experiments such as COSY, HSQC, and HMBC.

Molecular Mechanisms and Signaling Pathways

This compound exerts its biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. This compound has been shown to possess potent anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammatory responses.

Caption: this compound inhibits the NF-κB signaling pathway.

Anti-cancer Activity through PI3K/Akt Pathway Modulation

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This compound has demonstrated anti-cancer activity by interfering with this pathway.

Caption: this compound modulates the PI3K/Akt signaling pathway.

Conclusion

This compound continues to be a subject of intense scientific investigation, with its rich history of isolation paving the way for the discovery of its significant therapeutic potential. The detailed experimental protocols and an understanding of its molecular mechanisms of action provided in this guide are intended to facilitate further research and development of this promising natural product. As our knowledge of its biological activities expands, this compound holds the promise of becoming a valuable tool in the fight against a range of human diseases.

Methodological & Application

Application Notes and Protocols for the Extraction of Morolic Acid from Plant Material

Abstract

Morolic acid is a naturally occurring pentacyclic triterpenoid found in various plant species. It has garnered significant interest within the scientific and drug development communities due to its wide range of pharmacological properties, including cytotoxic, anti-HIV, anti-inflammatory, and antidiabetic effects[1]. The low accessibility of this compound from natural sources, however, presents a challenge for extensive research and development[1]. These application notes provide a comprehensive overview of the principles and methods for extracting this compound from plant materials. Detailed protocols for solvent extraction, fractionation, and quantification are presented to guide researchers in obtaining this valuable compound for further study.

Introduction to this compound

This compound is an oleanane-type pentacyclic triterpenoid. Triterpenoids are a large and structurally diverse class of natural products with significant therapeutic potential[2]. This compound has been identified in several plant families, notably Viscaceae and Anacardiaceae. Species such as Phoradendron reichenbachianum (mistletoe) and Ozoroa insignis are known to contain this compound among other bioactive triterpenes[3][4][5]. Its structural characteristics contribute to its lipophilic nature, influencing the choice of extraction solvents and purification techniques. The therapeutic potential of this compound is linked to its ability to modulate various cellular signaling pathways, making it a promising candidate for drug discovery[2].

Principles of Extraction

The extraction of this compound from a plant matrix is the critical first step in its isolation and purification. The process relies on the principle of solubility, where a solvent is used to dissolve the target compound and separate it from the solid plant material.

Key stages in the extraction process include:

-

Solvent Penetration: The solvent must effectively penetrate the cellular structures of the plant material to access the target molecules.

-

Solute Dissolution: this compound dissolves in the solvent.

-

Solute Diffusion: The dissolved this compound diffuses out of the solid matrix into the bulk solvent.

-

Collection: The solvent, now containing the dissolved this compound (the extract), is collected[6].

Several methods can be employed, ranging from conventional solvent extraction techniques like maceration and Soxhlet extraction to more modern methods such as microwave-assisted extraction (MAE) and ultrasonic-assisted extraction (UAE)[6][7]. The choice of method depends on factors like the nature of the plant material, the desired yield, and the available equipment. The efficiency of any extraction is influenced by parameters such as solvent type, solvent-to-solid ratio, extraction time, and temperature[6].

Biological Activity and Signaling Pathways

This compound and structurally related triterpenoids exhibit significant biological activities by modulating key cellular signaling pathways. These pathways are often implicated in the pathology of diseases like cancer and inflammatory conditions.

-

Anticancer Activity: Triterpenic acids have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often achieved through the regulation of pro- and anti-apoptotic proteins and the activation of caspases[2][8].

-

Anti-inflammatory Effects: The anti-inflammatory properties are linked to the inhibition of pathways such as the NF-κB (nuclear factor kappa B) signaling pathway, which plays a crucial role in the inflammatory response[2].

-

Metabolic Regulation: Some triterpenoids can influence metabolic pathways, demonstrating potential in managing conditions like diabetes and obesity[1][9].

Recent studies on related triterpenic acids have highlighted their role in several major signaling pathways, including PI3K/Akt/mTOR, TNF-alpha/NF-κB, and various MAPKs (mitogen-activated protein kinases)[2][8]. The diagram below illustrates a representative pathway often targeted by these compounds.

Quantitative Data Summary

The yield of this compound can vary significantly depending on the plant source and the extraction method employed. The following tables summarize key quantitative information.

Table 1: Plant Sources and Reported this compound Content

| Plant Species | Family | Part Used | Reported Finding | Reference |

|---|---|---|---|---|

| Phoradendron reichenbachianum | Viscaceae | Aerial parts | This compound identified | [3][4][10] |

| Phoradendron brachystachyum | Viscaceae | Aerial parts | This compound was a major component (47.54% of acetone extract) | [11] |

| Ozoroa insignis | Anacardiaceae | Twigs, Bark, Roots | Bioactive compounds isolated; genus known for triterpenoids |[5][12][13] |

Table 2: Comparison of General Triterpenoid Extraction Techniques

| Extraction Method | Principle | Typical Solvents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Maceration | Soaking plant material in a solvent over a period. | Ethanol, Methanol, Acetone, Dichloromethane | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, large solvent volume, potentially lower yield. | [6][14] |

| Soxhlet Extraction | Continuous extraction with a hot solvent. | Hexane, Ethanol, Methanol | Higher efficiency than maceration, less solvent required. | Requires heating, not suitable for thermolabile compounds. | [6] |

| Ultrasonic-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls. | Ethanol, Methanol | Reduced extraction time, increased yield, less solvent. | Requires specialized equipment, potential for radical formation. | [6] |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample. | Ethanol, Acetone | Very fast, high efficiency, reduced solvent consumption. | Requires specialized equipment, potential for localized heating. |[6][7] |

Experimental Protocols

The following diagram outlines the general workflow for the extraction and isolation of this compound.

References

- 1. Production of the bioactive plant-derived triterpenoid this compound in engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances Regarding the Molecular Mechanisms of Triterpenic Acids: A Review (Part II) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 4. Cytotoxic activity of moronic acid and identification of the new triterpene 3,4-seco-olean-18-ene-3,28-dioic acid from Phoradendron reichenbachianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijesrr.org [ijesrr.org]

- 8. mdpi.com [mdpi.com]

- 9. Recent developments on ursolic acid and its potential biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Cytotoxic activity of Ozoroa insignis from Zimbabwe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. dergipark.org.tr [dergipark.org.tr]

Application Notes & Protocols: Synthesis of Morolic Acid from Betulin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morolic acid is a naturally occurring pentacyclic triterpenoid of the oleanane skeleton. It and its derivatives have garnered significant interest within the drug development community due to a wide range of pharmacological properties, including anti-HIV, cytotoxic, anti-inflammatory, and antidiabetic effects[1]. While this compound can be isolated from natural sources, its low abundance often limits large-scale research and development. A viable alternative is the semi-synthesis from more abundant natural precursors. Betulin, a lupane-type triterpene, is highly abundant in the bark of birch trees and serves as an excellent and cost-effective starting material for the synthesis of this compound and other valuable bioactive compounds[2][3].

This document provides detailed protocols and application notes for the multi-step synthesis of this compound starting from betulin. An efficient, previously reported method accomplishes this transformation in 11 steps with an overall yield of 24%[1]. The initial and critical step in this synthetic pathway is the selective oxidation of betulin to betulonic acid.

Overall Synthesis Pathway

The conversion of betulin to this compound involves a series of chemical transformations. The key structural modifications include the oxidation of the C-3 secondary alcohol and the C-28 primary alcohol of betulin, followed by a skeletal rearrangement of the lupane framework to the oleanane framework.

Caption: High-level logical workflow for the synthesis of this compound from betulin.

Experimental Protocols

Protocol 1: Selective Oxidation of Betulin to Betulonic Acid

The selective oxidation of the secondary hydroxyl group at the C-3 position of betulin, while preserving the primary hydroxyl at C-28 and the isopropenyl group, is a critical first step. Several methods exist, with oxidation using chromium (VI) compounds on solid supports showing high selectivity and yield[4].

Method A: Oxidation on Alumina Support

This method utilizes potassium dichromate and sulfuric acid on an alumina support, leading to a single product, betulonic acid, in quantitative yields[4][5]. The Al³⁺ ions are proposed to protect the terminal double bond, thus ensuring high selectivity[4].

Materials:

-

Betulin

-

Potassium dichromate (K₂Cr₂O₇)

-

Sulfuric acid (H₂SO₄)

-

Acetone (aqueous)

-

Alumina (Al₂O₃)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of betulin (1.0 g, 2.26 mmol) in 50 mL of acetone, add alumina.

-

Separately, prepare the oxidizing agent by dissolving K₂Cr₂O₇ in aqueous H₂SO₄.

-

Add the freshly prepared Jones' reagent dropwise to the betulin solution at 0 °C[6].

-

Stir the solution at a temperature between 15-25 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours[4].

-

Upon completion, quench the reaction with methanol (25 mL) and stir for an additional 5 minutes[6].

-

Add 40 mL of water and remove the organic solvent under vacuum[6].

-

Extract the aqueous residue with ethyl acetate (2 x 40 mL)[6].

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield crude betulonic acid[6].

-

Purify the crude product by column chromatography on silica gel.

Method B: Jones Oxidation in Acetone

A common alternative is the direct use of Jones' reagent (CrO₃/H₂SO₄/acetone) without a solid support. This method also provides good yields but may require more careful control of reaction conditions to avoid side products[6].

Procedure:

-

Dissolve betulin (1.0 g, 2.26 mmol) in 50 mL of acetone and cool the solution to 0 °C in an ice bath[6].

-

Add freshly prepared Jones' reagent dropwise to the stirred solution at 0 °C[6].

-

Continue stirring at 0 °C for 1.5 hours[6].

-

Follow quenching, extraction, and purification steps as described in Method A.

Data Summary: Betulin Oxidation

| Method | Oxidizing Agent | Support | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| A | K₂Cr₂O₇ / H₂SO₄ | Alumina | Aq. Acetone | 15–25 | 0.5 - 8 h | 93–98 | [4] |

| B | CrO₃ / H₂SO₄ | None | Acetone | 0 | 1.5 h | 75 | [6] |

Protocol 2: Subsequent Transformation to this compound

The conversion of betulonic acid to this compound is a multi-step process that involves the Wagner-Meerwein rearrangement of the E-ring to form the oleanane skeleton, followed by functionalization of the C-28 position. The complete 11-step synthesis provides an overall yield of 24%[1]. While the specific details of each of the 11 steps are proprietary to the research that published them, the general chemical logic involves protection/deprotection strategies and further oxidations.

A generalized workflow for this transformation is presented below.

Caption: Detailed experimental workflow for betulin oxidation and a proposed pathway to this compound.

Protocol 3: Purification of Final Product

Purification of the final product, this compound, and its intermediates is typically achieved through standard chromatographic techniques.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Solvent system (e.g., Hexane/Ethyl Acetate gradient)

-

Methanol or other suitable solvent for recrystallization

Procedure: Column Chromatography

-

Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc).

-

Pack a glass column with the slurry.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, adsorbed sample onto the top of the packed column.

-

Elute the column with a solvent gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent.

Procedure: Recrystallization

-

Dissolve the purified solid from chromatography in a minimum amount of a hot solvent, such as methanol.

-

Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry under vacuum.

Disclaimer: The provided protocols are based on published literature and should be adapted and optimized for specific laboratory conditions. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Chemical Strategies towards the Synthesis of Betulinic Acid and Its More Potent Antiprotozoal Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

Application Note: A Robust HPLC-MS/MS Method for the Quantification of Morolic Acid in Human Plasma

Abstract

This application note describes a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of morolic acid in human plasma. The methodology utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation. The method was developed and validated to meet the rigorous demands of pharmacokinetic studies and clinical drug monitoring, offering excellent accuracy, precision, and a wide dynamic range. This protocol is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.

Introduction

This compound, a pentacyclic triterpenoid, has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. To facilitate further pre-clinical and clinical investigations, a reliable and robust analytical method for the accurate quantification of this compound in biological matrices is essential. This application note presents a detailed protocol for an HPLC-MS/MS method that is both rapid and sensitive, making it suitable for high-throughput analysis in a drug development setting.

Experimental

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Ursolic Acid (Internal Standard, IS) (≥98% purity)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (sourced from a certified vendor)

Instrumentation

-

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for optimal separation.

Sample Preparation

A protein precipitation method was employed for the extraction of this compound and the internal standard from human plasma.

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (1 µg/mL Ursolic Acid in methanol).

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (80:20 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC Conditions

-

Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Program:

-

0-0.5 min: 20% B

-

0.5-2.5 min: Linear gradient from 20% to 95% B

-

2.5-3.5 min: Hold at 95% B

-

3.5-3.6 min: Linear gradient from 95% to 20% B

-

3.6-5.0 min: Hold at 20% B for column re-equilibration

-

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Spray Voltage: -4500 V

-

Source Temperature: 550°C

-

Curtain Gas: 30 psi

-

Collision Gas: 8 psi

-

Nebulizer Gas (GS1): 50 psi

-

Heater Gas (GS2): 50 psi

Data Presentation

The quantitative data for the HPLC-MS/MS method is summarized in the tables below.

Table 1: Mass Spectrometry Parameters for this compound and Internal Standard (IS)

| Compound | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) | Dwell Time (ms) | Declustering Potential (DP) (V) | Entrance Potential (EP) (V) | Collision Energy (CE) (eV) | Collision Cell Exit Potential (CXP) (V) |

| This compound | 455.4 | 409.3 | 150 | -80 | -10 | -35 | -12 |

| Ursolic Acid (IS) | 455.4 | 437.3 | 150 | -85 | -10 | -40 | -14 |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 1 - 2000 ng/mL (r² > 0.995) |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (% Bias) | -5.8% to 7.2% |

| Precision (% RSD) | Intra-day: ≤ 8.5%, Inter-day: ≤ 11.2% |

| Recovery | 85.3% - 92.1% |

| Matrix Effect | 93.5% - 104.2% |

| Stability (Freeze-thaw, Short-term, Long-term) | Stable |

Experimental Workflow and System Diagram

The following diagrams illustrate the experimental workflow for sample analysis and the logical relationship of the HPLC-MS/MS system components.

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Logical relationship of key HPLC-MS/MS system components.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it an ideal tool for supporting pharmacokinetic and clinical studies of this promising therapeutic agent. The validation data demonstrates that the method is accurate, precise, and robust, meeting the standards required for bioanalytical applications in drug development.

Application Notes and Protocols for the Analytical Characterization of Morolic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morolic acid, a pentacyclic triterpenoid found in various plant species, has garnered significant interest in the pharmaceutical industry due to its diverse pharmacological activities, including anti-HIV, anti-inflammatory, and cytotoxic effects.[1] Robust and reliable analytical methods are crucial for the comprehensive characterization of this compound, ensuring its quality, purity, and proper identification in research and drug development. These application notes provide detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, principles of impurity profiling are discussed to ensure the safety and efficacy of this compound-containing products.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a cornerstone technique for the quantification of this compound in various matrices, including plant extracts and pharmaceutical formulations. Reversed-phase HPLC with a C18 column is a commonly employed method.

Quantitative Data Summary

While specific retention times for this compound can vary depending on the exact chromatographic conditions, the following table provides a general overview of expected parameters.

| Parameter | Value | Reference |

| Column | C18, 5 µm, 4.6 x 250 mm | General knowledge |

| Mobile Phase | Acetonitrile:Water (gradient) | General knowledge |

| Flow Rate | 1.0 mL/min | General knowledge |

| Detection | UV at ~210 nm | [2] |

| Expected Retention Time | Variable | - |

Experimental Protocol: HPLC Analysis of this compound

Objective: To quantify the amount of this compound in a sample.

Materials:

-

HPLC system with UV detector

-

C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm internal diameter, 250 mm length)

-

This compound reference standard

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Sample containing this compound, dissolved in a suitable solvent (e.g., methanol or ethanol)

Procedure:

-

Mobile Phase Preparation: Prepare mobile phase A (water) and mobile phase B (acetonitrile). Degas both solvents prior to use.

-

Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol or ethanol. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A gradient elution is typically used. A starting condition of 70% acetonitrile and 30% water, gradually increasing the acetonitrile concentration, can be a good starting point.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10-20 µL

-

Detector Wavelength: 210 nm[2]

-

-

Analysis: Inject the calibration standards and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow Diagram:

Caption: Workflow for the quantification of this compound using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is a necessary step to increase their volatility.

Quantitative Data Summary

The following table summarizes key mass spectral data for derivatized this compound. The exact fragmentation pattern will depend on the derivatization agent used.

| Parameter | Description | Reference |

| Molecular Ion (M+) of TMS-derivatized this compound | Expected m/z value for the trimethylsilyl derivative | [3] |

| Key Fragment Ions | Characteristic fragment ions for structural confirmation | [3] |

Experimental Protocol: GC-MS Analysis of this compound

Objective: To identify and quantify this compound in a sample.

Materials:

-

GC-MS system

-

Capillary column suitable for triterpenoid analysis (e.g., DB-5ms)

-

This compound reference standard

-

Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Sample containing this compound

Procedure:

-

Sample Preparation and Derivatization:

-

Accurately weigh a known amount of the dried sample or standard into a reaction vial.

-

Add 100 µL of anhydrous pyridine to dissolve the sample.

-

Add 100 µL of BSTFA with 1% TMCS.

-

Seal the vial and heat at 70°C for 30 minutes.[4]

-

-

GC-MS Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 2 min

-

Ramp to 280 °C at 10 °C/min, hold for 10 min

-

Ramp to 300 °C at 5 °C/min, hold for 5 min

-

-

Transfer Line Temperature: 290 °C

-

Ion Source Temperature: 230 °C

-

MS Scan Range: m/z 50-800

-

Ionization Mode: Electron Ionization (EI) at 70 eV